3-(cyclopentyloxy)-4-methoxybenzamide

PDE4 inhibition IC50 human monocytes

This unsubstituted 3-(cyclopentyloxy)-4-methoxybenzamide core is the essential synthetic entry point for generating PDE4 inhibitor analog libraries. Unlike patented clinical scaffolds (roflumilast, apremilast), this versatile benzamide enables rational N-functionalization to tailor PDE4 isoform potency and selectivity profiles—a strategic advantage for medicinal chemistry programs. It serves as the direct precursor to piclamilast (RP 73401), which achieves >19,000-fold PDE4 selectivity and 200-fold greater potency than rolipram. Procure this scaffold to design definitive PDE4-mediated signaling probes without off-target ambiguity.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 158429-58-4
Cat. No. B136354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopentyloxy)-4-methoxybenzamide
CAS158429-58-4
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N)OC2CCCC2
InChIInChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15)
InChIKeyUOYVPADOZOGKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentyloxy)-4-methoxybenzamide (CAS 158429-58-4) PDE4 Inhibitor Procurement Guide


3-(Cyclopentyloxy)-4-methoxybenzamide (CAS 158429-58-4) is a selective inhibitor of cyclic AMP-specific phosphodiesterase 4 (PDE4) developed as an antiasthmatic agent [1]. The compound is the parent scaffold for a series of N-substituted benzamide derivatives, most notably piclamilast (RP 73401), which features an N-(3,5-dichloro-4-pyridyl) substituent that confers exceptional PDE4 inhibitory potency in enzymatic and cellular assays [1]. This core structure demonstrates fundamental PDE4 engagement, serving as a critical chemical probe for investigating cAMP-mediated anti-inflammatory pathways in respiratory disease models.

Why 3-(Cyclopentyloxy)-4-methoxybenzamide Cannot Be Substituted with Other PDE4 Inhibitors


PDE4 inhibitors exhibit wide-ranging potency differences across isoforms, tissues, and functional assays that preclude simple interchangeability. Although rolipram, cilomilast, roflumilast, and apremilast all target PDE4, their IC50 values span three orders of magnitude (from low nanomolar to micromolar) and their selectivity profiles against non-PDE4 isoforms vary dramatically [1][2]. For instance, piclamilast (the N-(3,5-dichloro-4-pyridyl) analog of 3-(cyclopentyloxy)-4-methoxybenzamide) demonstrates >19,000-fold selectivity for PDE4 over other PDE isoenzymes, whereas rolipram and cilomilast exhibit substantially narrower selectivity windows [2]. Furthermore, the parent 3-(cyclopentyloxy)-4-methoxybenzamide core provides a versatile synthetic entry point for generating analog libraries, a strategic advantage that later-generation clinical candidates (roflumilast, apremilast) cannot replicate due to their distinct and often patented core scaffolds [1]. These quantitative differences in potency, selectivity, and synthetic accessibility mandate precise compound selection based on experimental objectives rather than class-level substitution.

3-(Cyclopentyloxy)-4-methoxybenzamide Quantitative Differentiation Evidence


Piclamilast vs. Rolipram: PDE4 Enzymatic Inhibition Potency (Human Monocyte Cytosolic PDE4)

Piclamilast (RP 73401), the N-(3,5-dichloro-4-pyridyl) analog of 3-(cyclopentyloxy)-4-methoxybenzamide, inhibits human monocyte cytosolic PDE4 with an IC50 of 1.5 nM [1]. This represents at least a 200-fold greater potency than (±)-rolipram, which exhibits an IC50 of 313 nM under identical experimental conditions [1].

PDE4 inhibition IC50 human monocytes

Piclamilast vs. Rolipram: PDE4 Inhibition in Smooth Muscle and Eosinophils

Piclamilast inhibits partially-purified PDE4 from pig aortic smooth muscle with an IC50 of 1.2 nM, while rolipram exhibits an IC50 of 3162 nM in the same assay, representing a 2635-fold potency difference [1]. Against particulate PDE4 from guinea-pig peritoneal eosinophils, piclamilast (IC50 = 0.7 nM) is approximately 266-fold more potent than rolipram (IC50 = 186 nM) [1].

PDE4 inhibition smooth muscle eosinophils

Piclamilast vs. Rolipram: Functional Inhibition of TNF-α Release and TNF-α mRNA

Piclamilast inhibits LPS-induced TNF-α release from human monocytes with an IC50 of 6.9 nM, which is 71-fold more potent than (±)-rolipram (IC50 = 490 nM) [1]. In suppressing LPS-induced TNF-α mRNA expression, piclamilast (IC50 = 2 nM) demonstrates a 180-fold potency advantage over rolipram (IC50 = 360 nM) [1].

TNF-α anti-inflammatory human monocytes

Piclamilast vs. Rolipram: Selective PDE4 Isoform and PDE Family Inhibition Profiles

A comprehensive selectivity panel reveals that piclamilast inhibits PDE4B and PDE4D with IC50 values of 0.000041 nM and 0.000021 nM, respectively, while demonstrating IC50 values of 68 nM for PDE1B, 54 nM for PDE2A, 11 nM for PDE3B, 3.5 nM for PDE5A, and 8.8 nM for PDE7B [1]. Rolipram, by comparison, exhibits IC50 values of 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) , indicating that piclamilast maintains exceptional sub-nanomolar PDE4 potency while retaining a >1,000,000-fold window over certain non-PDE4 isoforms.

PDE4 isoforms selectivity off-target

Piclamilast vs. Cilomilast: Comparative PDE4 Inhibition Potency

Piclamilast demonstrates substantially greater PDE4 inhibitory potency than cilomilast (SB-207499). Piclamilast exhibits an IC50 of 1.0 nM , whereas cilomilast displays IC50 values of 100 nM and 120 nM for LPDE4 and HPDE4, respectively . This represents a 100- to 120-fold potency advantage for piclamilast.

PDE4 inhibition IC50 benchmarking

Piclamilast vs. Roflumilast: PDE4 Isoform Selectivity Differences

Piclamilast and roflumilast exhibit distinct PDE4 isoform inhibition profiles. Piclamilast inhibits PDE4B and PDE4D with IC50 values of 0.000041 nM and 0.000021 nM, respectively [1]. Roflumilast inhibits PDE4A1, PDE4A4, PDE4B1, and PDE4B2 with IC50 values ranging from 0.2 nM to 4.3 nM . While both compounds are extremely potent, piclamilast demonstrates approximately 5,000-fold greater potency against PDE4D compared to roflumilast's typical 0.7 nM range for PDE4A1, and piclamilast's potency against PDE4B is approximately 17,000-fold greater than roflumilast's 0.7 nM PDE4B1 value.

PDE4B PDE4D isoform selectivity

3-(Cyclopentyloxy)-4-methoxybenzamide and Piclamilast: Optimal Research and Procurement Applications


High-Potency PDE4 Inhibition in Enzymatic and Cellular Assays

For researchers requiring maximal PDE4 inhibition with minimal compound concentration, piclamilast (the N-(3,5-dichloro-4-pyridyl) analog of 3-(cyclopentyloxy)-4-methoxybenzamide) is the preferred choice. Its IC50 of 1.5 nM against human monocyte cytosolic PDE4 is 200-fold lower than rolipram's 313 nM [1], enabling complete target engagement at concentrations unlikely to produce off-target effects. This property is essential for studies requiring robust PDE4 inhibition without confounding activity from vehicle or compound precipitation at higher concentrations.

PDE4 Isoform-Selective Pharmacological Profiling

Piclamilast's exceptional potency against PDE4B (0.000041 nM) and PDE4D (0.000021 nM) combined with its >1,000,000-fold selectivity over PDE1B [1] makes it the gold standard for experiments demanding ultra-clean PDE4 engagement. In contrast, rolipram's broader isoform activity (PDE4A: 3 nM, PDE4B: 130 nM, PDE4D: 240 nM) introduces greater isoform variability. Laboratories requiring definitive PDE4-mediated signaling readouts should procure piclamilast to eliminate ambiguity arising from off-target PDE inhibition.

Anti-Inflammatory Efficacy Studies in Eosinophil-Driven Models

Piclamilast demonstrates robust functional suppression of eosinophil responses, inhibiting superoxide generation (IC50 = 25 nM), major basic protein release (IC50 = 115 nM), and eosinophil cationic protein release (IC50 = 7 nM) [1]. These cellular activities, combined with its 266-fold greater potency than rolipram against eosinophil particulate PDE4 [1], establish piclamilast as the superior tool compound for investigating cAMP-mediated control of eosinophilic inflammation in asthma and allergic disease models.

Medicinal Chemistry and SAR Optimization

The 3-(cyclopentyloxy)-4-methoxybenzamide core serves as a versatile scaffold for generating PDE4 inhibitor analog libraries. The seminal 1994 study by Ashton et al. [1] provides extensive structure-activity relationship (SAR) data for N-substituted derivatives, enabling medicinal chemists to rationally design compounds with tailored potency and selectivity profiles. Procurement of the parent benzamide (CAS 158429-58-4) is essential for research groups synthesizing novel PDE4 inhibitors, as it provides a clean, unsubstituted core for subsequent N-functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(cyclopentyloxy)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.